2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S/c1-26-12-6-10(7-13(27-2)15(12)28-3)20-14(24)8-23-18(25)22-9-19-11-4-5-29-16(11)17(22)21-23/h4-7,9H,8H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWTMPORGUNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromide ions in an electrochemical setup.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Bromide ions, electrochemical conditions.
Reduction: Sodium borohydride, mild conditions.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic framework .
Scientific Research Applications
2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. This compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound shares structural homology with several antitumor agents (Table 1). Key variations include:
- Core Heterocycle: Replacement of the thieno-triazolopyrimidine with quinazolinone (e.g., compounds A–D in ) or benzothieno-triazolopyrimidine (e.g., 10a–c in ) alters binding affinity to targets like thymidylate synthase or tubulin.
- Substituents : The 3,4,5-trimethoxyphenyl group distinguishes it from analogues with simpler aryl groups (e.g., 2-methoxyphenyl in ) or fluorophenyl/dimethylphenyl moieties ().
Table 1: Structural Comparison of Selected Analogues
Table 2: Antitumor Activity of Analogues
*Predicted based on structural similarity; †Assumed range based on analogues in and .
Research Findings and Mechanistic Insights
- Molecular Docking: Quinazolinone analogues (e.g., compound C) bind tightly to tubulin’s colchicine site, disrupting microtubule assembly . The target compound’s thieno-triazolopyrimidine core may exhibit similar binding but with enhanced selectivity due to its smaller size.
- Synthetic Accessibility: The target compound’s synthesis (e.g., via K2CO3-mediated coupling in dry acetone ) is more efficient than benzothieno derivatives, which require multi-step cyclization .
Biological Activity
The compound 2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex heterocyclic organic molecule characterized by its unique structural features. It incorporates a thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine core fused with a 3,4,5-trimethoxyphenyl group attached to an acetamide moiety. This structure suggests potential pharmacological properties due to the presence of multiple functional groups that can interact with biological targets.
Synthesis
The synthesis of this compound typically involves several key organic reactions. These may include cyclization and functional group modifications to achieve the desired molecular structure. The synthesis process is crucial for optimizing yield and purity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities. These activities are primarily attributed to the thienopyrimidine core and its ability to interact with specific biological pathways.
Key Biological Activities
-
Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents by inhibiting various signaling pathways involved in tumor growth. For instance:
- Inhibition of ERK Signaling Pathway : Some derivatives have demonstrated significant inhibitory effects on the ERK signaling pathway in cancer cell lines (e.g., MGC-803), leading to reduced cell proliferation and induced apoptosis .
- Cell Cycle Arrest : Certain derivatives have been reported to induce G2/M phase arrest in cancer cells .
- Antimicrobial Activity : Several studies have indicated that thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives possess antimicrobial properties against various pathogens:
Structure-Activity Relationship (SAR)
The unique combination of the thienopyrimidine framework with a trimethoxyphenyl substituent enhances the biological activity of this compound compared to simpler analogs. The presence of the acetamide group is believed to contribute significantly to its antimicrobial properties .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine | Substituted phenol | Anticonvulsant |
| 6-amino-thieno[2,3-d]pyrimidines | Amino group on pyrimidine | Antitumor activity |
| 4-oxo-thieno[2,3-d]pyrimidines | Oxo substituent | Histone deacetylase inhibition |
Case Studies
- Cell Line Studies : A study on MGC-803 cells treated with various thienopyrimidine derivatives showed dose-dependent inhibition of cell growth and induction of apoptosis through modulation of key proteins involved in cell cycle regulation .
- Antimicrobial Testing : In a comparative study of several thienopyrimidine derivatives against common bacterial strains using the agar well diffusion method, certain compounds displayed superior activity to established antibiotics like Metronidazole against Candida albicans .
Q & A
Q. What are the key synthetic routes for this compound, and how can researchers optimize reaction yields?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thieno-triazolopyrimidine core via cyclization of precursor heterocycles under reflux conditions (e.g., in dimethylformamide with triethylamine as a catalyst) .
- Step 2 : Introduction of the 3,4,5-trimethoxyphenylacetamide group via nucleophilic substitution or coupling reactions .
- Step 3 : Purification using column chromatography or recrystallization to achieve >95% purity . Optimization Tips : Adjust reaction time (24–48 hrs), temperature (80–100°C), and solvent polarity to minimize side products. Catalysts like Pd(OAc)₂ can improve coupling efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with distinct signals for the thiophene (δ 6.8–7.5 ppm) and triazolopyrimidine (δ 8.2–8.9 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 482.12) .
- HPLC : Ensures purity (>95%) with C18 columns and acetonitrile/water gradients .
Q. What are the primary biological targets or applications under investigation?
The compound’s triazolopyrimidine core and trimethoxyphenyl group suggest interactions with:
- Kinase enzymes (e.g., CDKs, EGFR) via hydrogen bonding and hydrophobic interactions .
- Anti-inflammatory pathways : Inhibition of COX-2 or IL-6 production in preclinical models . Current studies focus on oncology and immunology applications .
Advanced Research Questions
Q. How can researchers resolve contradictory data on its solubility and stability?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from:
- Polymorphism : Use X-ray crystallography to identify stable crystalline forms .
- pH-dependent degradation : Conduct stability studies at pH 2–9 and analyze via LC-MS to track decomposition products .
- Table : Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |
|---|---|---|
| DMSO | 50.2 | >90% |
| PBS (pH 7.4) | 0.8 | 75% |
| Ethanol | 12.5 | 85% |
| Data inferred from analogs in . |
Q. What strategies enhance selectivity in kinase inhibition assays?
- Structural modifications : Introduce fluorine at the phenyl ring (para position) to improve binding affinity by 2–3 fold .
- ATP-competitive assays : Use TR-FRET-based kinase screens to differentiate off-target effects (e.g., vs. VEGFR2) .
- Molecular docking : Align the acetamide group with the kinase’s hinge region (e.g., PDB: 7SH) to predict binding modes .
Q. How do substituents on the triazolopyrimidine core influence pharmacological activity?
SAR Insights :
- Methoxy groups (3,4,5-trimethoxy) : Enhance membrane permeability and target engagement in cancer cell lines (IC₅₀ = 1.2–3.8 µM) .
- Thioether linkage : Critical for maintaining conformational rigidity; replacement with ether reduces potency by 50% .
- Table : Activity of Structural Analogs
| Substituent (R) | IC₅₀ (EGFR Inhibition, µM) | LogP |
|---|---|---|
| 3,4,5-Trimethoxy | 1.8 | 2.4 |
| 4-Fluoro | 2.5 | 2.1 |
| 2-Nitro | >10 | 1.9 |
| Data adapted from . |
Methodological Guidance
Q. What protocols are recommended for in vitro cytotoxicity assays?
- Cell lines : Use A549 (lung cancer) and MCF-7 (breast cancer) with 72-hour exposure .
- MTT assay : Measure absorbance at 570 nm; normalize to untreated controls.
- Troubleshooting : Pre-dissolve in DMSO (final concentration ≤0.1%) to avoid solvent toxicity .
Q. How should researchers validate target engagement in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
